molecular formula C23H17BrN4O4 B383754 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612049-22-6

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B383754
CAS No.: 612049-22-6
M. Wt: 493.3g/mol
InChI Key: CCROLHFXHJZDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core, a benzodioxole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzodioxole Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole group to the core structure.

    Final Functionalization: The remaining functional groups, including the amino and carbonitrile groups, are introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridine moieties.

    Reduction: Reduction reactions can be used to modify the carbonyl and nitrile groups.

    Substitution: The bromine atom allows for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • 2-amino-4-(6-fluoro-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Uniqueness

The presence of the bromine atom in 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile distinguishes it from its chloro and fluoro analogs

Properties

CAS No.

612049-22-6

Molecular Formula

C23H17BrN4O4

Molecular Weight

493.3g/mol

IUPAC Name

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H17BrN4O4/c1-12-5-19-21(23(29)28(12)10-13-3-2-4-27-9-13)20(15(8-25)22(26)32-19)14-6-17-18(7-16(14)24)31-11-30-17/h2-7,9,20H,10-11,26H2,1H3

InChI Key

CCROLHFXHJZDHG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)N1CC5=CN=CC=C5

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)N1CC5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.